molecular formula C15H11BrClFO B1327589 4'-Bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone CAS No. 898788-31-3

4'-Bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone

Cat. No.: B1327589
CAS No.: 898788-31-3
M. Wt: 341.6 g/mol
InChI Key: AYOVSLWXJBJHEG-UHFFFAOYSA-N
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Description

4'-Bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone is a useful research compound. Its molecular formula is C15H11BrClFO and its molecular weight is 341.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrooptical Properties

  • Certain fluorophenyl compounds, like 4'-bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone, are studied for their electrooptical properties. They have been utilized in mixtures with cyanobiphenyls for their potential in electrooptical applications due to their low melting esters and large nematic ranges (Gray & Kelly, 1981).

Antibacterial Activity

  • Some derivatives of this compound have been synthesized and evaluated for their antibacterial activity. This includes the study of 2-aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydro-benzo[e][1,3,2]oxazaphosphinine 2-oxides and their reaction in the presence of triethylamine (Prasad et al., 2006).

Photoreaction Mechanisms

  • The photoreaction mechanisms of compounds like 2-bromo, 2-bromo-4-chloro, and 2,4-dibromophenols have been investigated using low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculations. This research is significant for understanding the photoreactivity of bromo-chloro-fluorophenol compounds (Akai et al., 2002).

Anaerobic Degradation

  • Research on the anaerobic degradation of halogenated phenols, including compounds similar to this compound, has been conducted. This work is crucial for understanding the environmental fate and biodegradation pathways of such compounds (Häggblom & Young, 1995).

Friedel–Crafts Acylation–Cyclisation Reactions

  • Studies have been conducted on the Friedel–Crafts acylation–cyclisation reactions involving chloro- and fluoro-phenyl ethers. These reactions produce compounds with potential applications in organic synthesis and pharmaceuticals (Granoth et al., 1973).

Microwave Spectra Analysis

  • The microwave spectra of compounds like 4-fluorophenol, 4-chlorophenol, and 4-bromophenol have been analyzed, providing valuable insights into their molecular structure and behavior (Larsen, 1986).

Radiopharmaceutical Intermediates

  • Fluoroarylketones, including those related to this compound, have been studied as bifunctional radiopharmaceutical intermediates. Their synthesis and potential applications in medical imaging have been explored (Banks & Hwang, 1994).

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO/c16-11-4-7-13(14(18)9-11)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOVSLWXJBJHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644490
Record name 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-31-3
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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